molecular formula C23H21F3N4O2S B2590916 3-isopentyl-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034530-13-5

3-isopentyl-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2590916
CAS No.: 2034530-13-5
M. Wt: 474.5
InChI Key: JPZTUDSLRPHLHN-UHFFFAOYSA-N
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Description

3-isopentyl-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C23H21F3N4O2S and its molecular weight is 474.5. The purity is usually 95%.
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Scientific Research Applications

Analgesic, Anti-inflammatory, and Antimicrobial Activities

  • A study on novel isoxazole coupled quinazolin-4(3H)-one derivatives, which includes compounds structurally related to the mentioned compound, found these derivatives to exhibit mild to good analgesic, anti-inflammatory, and antimicrobial activities. This study highlights the potential of these compounds in developing new therapeutic agents (Saravanan, Alagarsamy, & Dineshkumar, 2013).

Antibacterial and Antifungal Activities

  • Quinazolin-4-ones linked with 1,3-thiazole were found to exhibit significant antibacterial activity, particularly against Mycobacterium tuberculosis. The study provides insights into the potential use of these compounds in anti-tubercular therapy (Nagaladinne, Hindustan, & Nayakanti, 2020).
  • Another research focusing on benzo[d]thiazolyl substituted-2-quinolone hybrids revealed significant anticancer activity, especially against MCF-7 and WRL68 cancer cells. The compounds also showed promising in vitro antibacterial activity against E. coli (Bolakatti et al., 2020).

Antimicrobial Activity of Quinazolinone Derivatives

  • Research on 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2yl]-2-styrylquinazolin-4(3H)-ones indicated better antibacterial than antifungal activities. These compounds could be crucial in developing new antimicrobial agents (Gupta et al., 2008).

Potential in H1-Antihistaminic Applications

  • A study on 2-(3-substituted propyl)-3-(2-methyl phenyl) quinazolin-4-(3H)-ones found that these compounds significantly protected animals from histamine-induced bronchospasm, suggesting their potential as H1-antihistaminic agents (Alagarsamy & Parthiban, 2013).

Mechanism of Action

    Target of action

    The compound contains a trifluoromethyl group , which is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates. The presence of this group might suggest that the compound interacts with a hydrophobic pocket in its target protein.

    Mode of action

    The compound also contains a 1,2,4-oxadiazole ring , which is a heterocyclic aromatic ring often found in bioactive compounds. This ring might be involved in hydrogen bonding or π-π stacking interactions with its target.

    Pharmacokinetics

    The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors such as its size, polarity, and the presence of functional groups. For instance, the trifluoromethyl group might enhance the compound’s metabolic stability .

Properties

IUPAC Name

3-(3-methylbutyl)-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N4O2S/c1-14(2)11-12-30-21(31)17-5-3-4-6-18(17)27-22(30)33-13-19-28-20(29-32-19)15-7-9-16(10-8-15)23(24,25)26/h3-10,14H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZTUDSLRPHLHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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